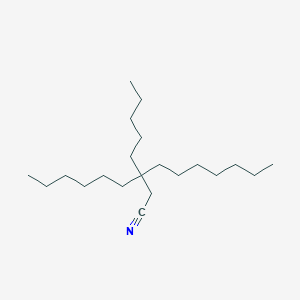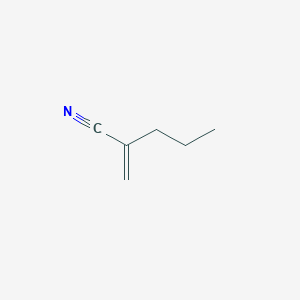
Pentanenitrile, 2-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanenitrile, 2-methylene- is an organic compound with the molecular formula C6H6N2. It is also known by other names such as methylene glutaronitrile and 2-methyleneglutaronitrile . This compound is characterized by the presence of a nitrile group and a methylene group attached to a pentane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentanenitrile, 2-methylene- can be synthesized through various methods. One common method involves the reaction of glutaronitrile with formaldehyde under basic conditions to introduce the methylene group . Another method involves the catalytic cyanation of 2-methylene pentane derivatives .
Industrial Production Methods
In industrial settings, the production of pentanenitrile, 2-methylene- typically involves large-scale reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and purification to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Pentanenitrile, 2-methylene- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pentanenitrile, 2-methylene- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of pentanenitrile, 2-methylene- involves its interaction with various molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical pathways. The methylene group can act as a reactive site for various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-Methylpentanenitrile: Similar in structure but with a methyl group instead of a methylene group.
2,4-Dicyanobutene-1: Contains two nitrile groups and a butene backbone.
α-Methyleneglutaronitrile: Another name for pentanenitrile, 2-methylene-.
Uniqueness
Pentanenitrile, 2-methylene- is unique due to its specific combination of a nitrile group and a methylene group, which imparts distinct reactivity and potential for diverse chemical transformations .
Properties
CAS No. |
3931-57-5 |
|---|---|
Molecular Formula |
C6H9N |
Molecular Weight |
95.14 g/mol |
IUPAC Name |
2-methylidenepentanenitrile |
InChI |
InChI=1S/C6H9N/c1-3-4-6(2)5-7/h2-4H2,1H3 |
InChI Key |
YSGPDJCRZNUFBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(4-methoxybenzyl)oxy]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14155401.png)

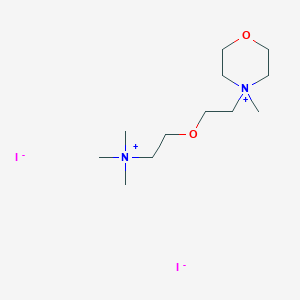
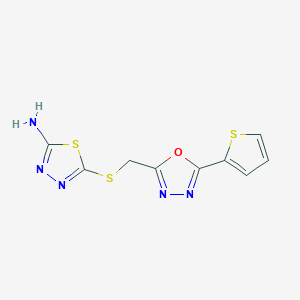
![1-[(2-Fluorophenyl)methyl]-8-(2-methoxyethylamino)-3,7-dimethylpurine-2,6-dione](/img/structure/B14155430.png)
![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14155438.png)

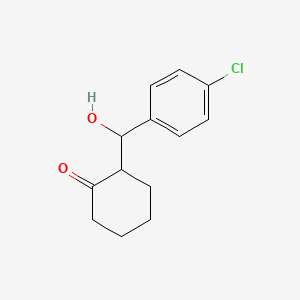


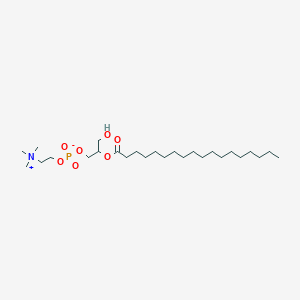
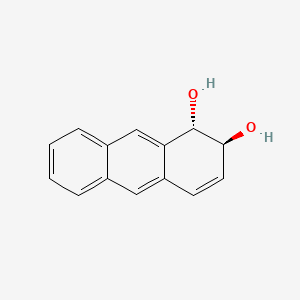
![6-Amino-4-[2-(difluoromethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14155492.png)
